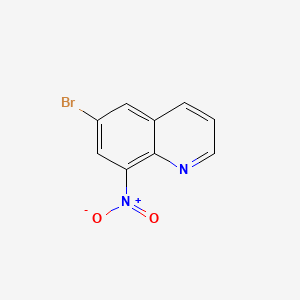
3-(Methoxymethyl)-1H-indole
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are used to determine the structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .Applications De Recherche Scientifique
Chemistry and Pharmacology
Indole derivatives, including 3-(Methoxymethyl)-1H-indole, have significant pharmacological properties. Their formation and the general toxicological properties of these substances have been extensively reviewed. These compounds, often found in vegetables like those from the Brassica genus, have been studied for their chemopreventive properties, particularly in relation to anticancer agents. They are known for their enzyme induction and suppression, mutagenic, carcinogenic, and especially antimutagenic and anticarcinogenic properties (Broadbent & Broadbent, 1999).
Synthesis and Organic Chemistry Applications
Indole derivatives are pivotal in pharmaceutical chemistry. A study described a solvent-free procedure for preparing bis(1H-indol-3-yl)methanes, showcasing the importance of indole and its derivatives in synthesizing compounds with pharmacological and biological properties. Such research emphasizes the value of indole derivatives in the synthesis of complex molecules, particularly in a more environmentally friendly manner (Khalafi‐Nezhad et al., 2008).
Antioxidant and Biological Properties
In silico studies on the radical scavenging activities of natural indole-3-carbinols, including derivatives like this compound, highlight their potential as antioxidants. Such studies suggest applications in preventive and regenerative medicine, particularly in lipid environments, where these compounds may exhibit potent antioxidant properties (Vo & Mechler, 2019).
Anticancer Research
Indole derivatives, including this compound, have been investigated for their anticancer potential. The synthesis and functionalization of indoles through various chemical reactions have been crucial in developing new anticancer drugs. These compounds are integrated into the synthesis of a variety of biologically active natural and synthetic compounds, playing a significant role in cancer chemotherapy (Safe, Papineni, & Chintharlapalli, 2008).
Mécanisme D'action
Target of Action
3-Methoxymethylindole, also known as 3-(Methoxymethyl)-1H-indole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-Methoxymethylindole may also interact with various cellular targets.
Mode of Action
It’s known that indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methoxymethylindole might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been shown to affect various biochemical pathways. For instance, some indole derivatives have been found to downregulate CDK6 gene expression, CDK6 promoter activity, and CDK2 specific enzymatic activity for its retinoblastoma protein substrate . It’s possible that 3-Methoxymethylindole might also influence similar biochemical pathways, but specific studies are needed to confirm this.
Result of Action
Given the diverse biological activities of indole derivatives , it’s plausible that 3-Methoxymethylindole could have a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the biosynthesis and action of indole derivatives . Factors such as pH, temperature, and the presence of other compounds can affect the production and efficacy of these compounds . Therefore, it’s likely that similar environmental factors could also influence the action, efficacy, and stability of 3-Methoxymethylindole.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(methoxymethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-7-8-6-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLFBCRNXZXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229083 | |
| Record name | 1H-Indole, 3-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78440-76-3 | |
| Record name | 1H-Indole, 3-(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078440763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxymethylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Methoxymethylindole formation in the context of 3,3'-Diindolylmethane (DIM) photodegradation?
A1: Research indicates that 3-Methoxymethylindole is a photodegradation product of 3,3'-Diindolylmethane (DIM) when exposed to xenon lamp irradiation. [] This is significant because DIM exhibits antifungal activity against various rice pathogens. [] Understanding the photodegradation products of DIM, like 3-Methoxymethylindole, is crucial for assessing its environmental fate and potential impact. []
Q2: How is 3-Methoxymethylindole synthesized from other indole derivatives?
A2: 3-Methoxymethylindole can be synthesized by reacting gramodendrine, a bipiperidyl-indole alkaloid, with methyl iodide (MeI) in the presence of methanolic potassium hydroxide (KOH). [] This reaction highlights the reactivity of aminomethylindole-containing alkaloids towards nucleophiles. Similarly, treating gramine (3-(dimethylaminomethyl) indole) under the same conditions also yields 3-Methoxymethylindole. []
Q3: Can you elaborate on the spectroscopic characteristics that confirm the identity of 3-Methoxymethylindole?
A3: The identity of 3-Methoxymethylindole has been confirmed using various spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and proton Nuclear Magnetic Resonance (1H NMR). [] In GC-MS, the compound displays a characteristic fragmentation pattern and retention time. [] The 1H NMR spectrum exhibits signals corresponding to the indole ring protons, the methoxy group, and the methylene protons, confirming its structure. []
Q4: Beyond its identification as a degradation product, are there any known biological activities or applications of 3-Methoxymethylindole itself?
A4: While the provided research focuses on 3-Methoxymethylindole's formation during DIM degradation and its synthesis from gramodendrine, [, ] there is limited information regarding its specific biological activities or applications. Further research is needed to explore its potential in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






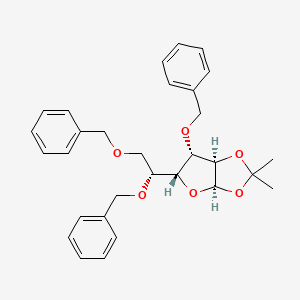


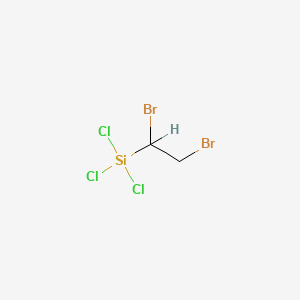
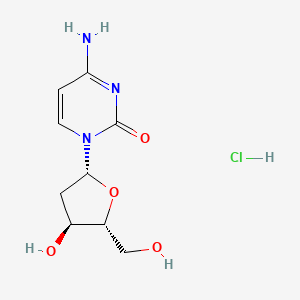

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)
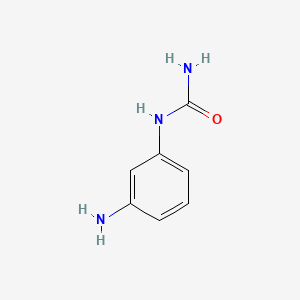
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)
